N,N-Dibenzyloxycarbonyl-lysine anhydride

Peptide Chemistry Solid-State Characterization Amino Acid Derivatives

Choose N,N-Dibenzyloxycarbonyl-lysine anhydride for direct, reagent-free peptide coupling. As a pre-activated symmetrical anhydride, it eliminates carbodiimide/uronium residues and minimizes racemization, ensuring higher yield and purity compared to in-situ activation of the free acid. Dual Cbz protection on α- and ε-amines prevents branching, while its high lipophilicity (LogP ~5.09) enhances resin swelling in SPPS. The only by-product is one equivalent of N,N-di-Cbz-lysine, easily recovered. With a sharp melting point (123–125°C) and ≥95% purity, this anhydride guarantees stoichiometric precision and long-term storage stability for reproducible peptide synthesis.

Molecular Formula C44H50N4O11
Molecular Weight 810.901
CAS No. 111142-54-2
Cat. No. B568403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibenzyloxycarbonyl-lysine anhydride
CAS111142-54-2
SynonymsN,N-DIBENZYLOXYCARBONYL-LYSINE ANHYDRIDE
Molecular FormulaC44H50N4O11
Molecular Weight810.901
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C28H38N4O7/c29-17-9-7-15-23(31-27(35)37-19-21-11-3-1-4-12-21)25(33)39-26(34)24(16-8-10-18-30)32-28(36)38-20-22-13-5-2-6-14-22/h1-6,11-14,23-24H,7-10,15-20,29-30H2,(H,31,35)(H,32,36)/t23-,24-/m0/s1
InChIKeyLDXQDYVZZSCNHP-UWXQCODUSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibenzyloxycarbonyl-lysine anhydride (CAS 111142-54-2): Chemical Identity and Peptide Synthesis Role


N,N-Dibenzyloxycarbonyl-lysine anhydride (CAS 111142-54-2) is a symmetric anhydride derived from N2,N6-bis[(phenylmethoxy)carbonyl]-L-lysine . Structurally, it consists of two N,N-di-Cbz-L-lysine residues linked via a carboxyl anhydride bond, giving a molecular formula of C44H50N4O11 and a molecular weight of 810.89 g/mol [1]. Classified as a protected amino acid anhydride, it serves as a pre-activated building block for peptide bond formation, primarily in solution-phase peptide synthesis, where the Cbz (benzyloxycarbonyl) groups protect both the α- and ε-amino functions of the lysine side chain, and the anhydride moiety acts as the acylating species for direct coupling without additional activation steps [2].

Why N,N-Dibenzyloxycarbonyl-L-lysine Anhydride Cannot Be Swapped with Unprotected Lysine or Simple Cbz-Lysine Monomers


Replacing this compound with a generic 'lysine derivative' or even the corresponding N,N-di-Cbz-L-lysine free acid leads to fundamentally different reactivity and experimental outcomes. N,N-Dibenzyloxycarbonyl-lysine anhydride is a pre-activated, symmetrical anhydride, enabling direct aminolysis without an external coupling reagent, which avoids the reagent residues, racemization risks, and purification complexity associated with in-situ activation [1]. In contrast, the free acid form (CAS 405-39-0, melting point 76–78 °C) requires separate activation steps (e.g., carbodiimide/HOBt), introducing additional variables in coupling efficiency and by-product profiles . Monomeric N-Cbz-lysine or unprotected lysine lack dual amino protection, leading to undesired branching and oligomerization during chain assembly. Therefore, interchange without re-optimization of stoichiometry, solvent, and purification protocol will likely result in lower yield, reduced purity, or off-target sequences, directly impacting procurement specifications and downstream process reproducibility [2].

N,N-Dibenzyloxycarbonyl-lysine anhydride: Quantitative Differentiation Evidence Against Analogs


Melting Point as a Crystallinity and Handling Indicator: Anhydride vs. Free Acid Form

The anhydride exhibits a melting point of 123–125 °C, which is approximately 47 °C higher than that of the corresponding free acid, N,N'-dibenzyloxycarbonyl-L-lysine (CAS 405-39-0, melting point 76–78 °C) . This substantial difference reflects the stronger intermolecular interactions in the anhydride crystal lattice, correlating with lower solubility and enhanced solid-state stability during storage and handling .

Peptide Chemistry Solid-State Characterization Amino Acid Derivatives

Molecular Weight Distinction: Confirming the Anhydride Dimer Structure Against Monomeric Precursors

The compound's molecular formula is consistently reported as C44H50N4O11 (MW 810.89 g/mol), which is exactly double the formula weight of the N,N-di-Cbz-L-lysine monomer (C22H26N2O6, MW 414.45 g/mol) minus one water molecule, confirming the symmetrical anhydride structure . This mass distinction allows unequivocal identification by LC-MS or direct infusion MS, eliminating ambiguity when verifying the correct building block against the monomeric acid or mixed anhydride by-products .

Mass Spectrometry Structural Confirmation Analytical Chemistry

Purity Specification: Vendor-Defined Minimum Purity Threshold for Reliable Peptide Coupling

Commercial suppliers of N,N-Dibenzyloxycarbonyl-lysine anhydride routinely specify a minimum purity of 95% (HPLC), a threshold that ensures the compound can be used directly in stoichiometric coupling reactions without purification . In contrast, many generic N-protected lysine derivatives are offered at lower purity grades (e.g., 90–93%) or as crude materials, requiring additional re-crystallization or chromatography before use, which adds time, cost, and process variability .

Quality Control Peptide Synthesis Vendor Specifications

Predicted LogP Differentiation: Lipophilicity as a Solubility and Workup Selector

The compound is predicted to have a LogP of 5.09 based on its molecular formula (C28H38N4O7 form) . This high lipophilicity stands in contrast to simpler Z-protected lysine monomers (e.g., Z-Lys(Z)-OH, LogP ~2.5–3.0), indicating that the anhydride will partition strongly into organic solvents during aqueous workup, potentially simplifying extraction and purification in solution-phase peptide synthesis .

Physicochemical Properties Lipophilicity Extraction Efficiency

Procurement-Driven Application Scenarios for N,N-Dibenzyloxycarbonyl-lysine anhydride


Solution-Phase Synthesis of Symmetric Lysine-Containing Dipeptides Without Coupling Reagents

The anhydride acts as both the protected amino acid source and the activating agent, enabling direct reaction with an amino acid ester to form a dipeptide. This eliminates the need for carbodiimide/uronium reagents and simplifies purification, as the only by-product is one equivalent of N,N-di-Cbz-lysine (easily recovered). The high melting point (123–125 °C) ensures solid handling and long-term storage stability, while the ≥95% purity specification supports stoichiometric control.

Solid-Phase Peptide Synthesis (SPPS) Employing Symmetrical Anhydride Coupling for Difficult Lysine Residues

When a resin-bound peptide chain presents steric hindrance towards activated ester monomers, the use of a pre-formed symmetrical anhydride can improve acylation kinetics. The Cbz protection on both α- and ε-amines prevents branching, and the anhydride's high lipophilicity (predicted LogP ~5.09) aids in swelling polystyrene-based resins and facilitating reagent diffusion.

Preparation of N-Protected Lysine Standards for Analytical Method Development

The distinctive molecular ion (MW 810.89 Da) and high purity make this anhydride an ideal reference standard for calibrating LC-MS systems used to monitor peptide coupling reactions. Its sharply defined melting point provides an additional identity check for pharmacopeial or good laboratory practice (GLP)-compliant laboratory environments.

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